L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine
Description
Properties
CAS No. |
918412-83-6 |
|---|---|
Molecular Formula |
C21H31N9O6S3 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C21H31N9O6S3/c22-12(5-37)17(31)29-15(6-38)20(34)28-13(1-10-3-23-8-25-10)18(32)27-14(2-11-4-24-9-26-11)19(33)30-16(7-39)21(35)36/h3-4,8-9,12-16,37-39H,1-2,5-7,22H2,(H,23,25)(H,24,26)(H,27,32)(H,28,34)(H,29,31)(H,30,33)(H,35,36)/t12-,13-,14-,15-,16-/m0/s1 |
InChI Key |
OTINBTDZHQNTSA-QXKUPLGCSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
The chemical synthesis of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine typically follows these steps:
- Selection of Amino Acids : Choose high-purity L-cysteine and L-histidine.
- Protection : Protect the thiol group of cysteine using a suitable protecting group (e.g., acetyl or benzyl).
- Coupling Reaction : Use a coupling reagent (e.g., DIC or HATU) to facilitate the formation of peptide bonds.
- Deprotection : Remove protecting groups under mild acidic or basic conditions.
- Purification : Purify the synthesized peptide using high-performance liquid chromatography (HPLC).
Enzymatic Synthesis
The enzymatic synthesis may involve:
- Selection of Enzymes : Choose appropriate enzymes that can catalyze peptide bond formation.
- Reaction Conditions : Optimize pH, temperature, and substrate concentrations.
- Monitoring Reaction : Use techniques such as mass spectrometry or HPLC to monitor product formation.
- Purification : Isolate the final product using chromatographic techniques.
Solid-Phase Peptide Synthesis
In SPPS, the following steps are typically followed:
- Resin Preparation : Attach the first amino acid (C-terminal) to a resin.
- Sequential Coupling : Add subsequent amino acids one at a time while removing protecting groups after each addition.
- Cleavage from Resin : Once synthesis is complete, cleave the peptide from the resin using trifluoroacetic acid (TFA).
Final Purification : Purify the crude product via HPLC.
| Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | High control over reaction conditions | Requires multiple steps and purification |
| Enzymatic Synthesis | High specificity and mild conditions | May require expensive enzymes |
| Solid-Phase Peptide Synthesis | High purity and efficiency | Initial setup cost can be high |
Recent studies have shown that enzymatic methods can yield peptides with higher biological activity than those produced via traditional chemical synthesis methods due to better folding and structural integrity.
Additionally, research indicates that optimizing reaction conditions in SPPS can significantly enhance yield and purity, making it a preferred method in many laboratories for synthesizing complex peptides like this compound.
Chemical Reactions Analysis
Oxidation of Thiol Groups to Disulfide Bonds
The cysteine residues undergo oxidation to form intra- or intermolecular disulfide bridges, critical for structural stabilization. This reaction is reversible under reducing conditions.
-
Conditions : Exposure to oxygen, hydrogen peroxide, or iodine in aqueous solutions .
-
Mechanism :
-
Impact : Stabilizes tertiary structure but may reduce bioactivity if conformational changes occur .
Reduction of Disulfide Bonds
Disulfide bonds are reduced back to free thiols using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Metal Ion Chelation
Histidine residues coordinate transition metals (e.g., Zn²⁺, Cu²⁺) via their imidazole side chains, enabling catalytic or structural roles.
-
Stoichiometry : Typically 1:1 (peptide:metal), though dependent on pH and metal availability .
-
Functional Role : May modulate enzymatic activity or oxidative stress responses .
Nucleophilic Substitution at Thiol Groups
Cysteine thiols act as nucleophiles, reacting with electrophiles like alkyl halides or maleimides.
-
Products : Thioether or succinimide derivatives, used for peptide tagging or blocking redox activity .
pH-Dependent Tautomerization of Histidine
Histidine’s imidazole group undergoes tautomerization, influencing metal binding and proton transfer.
-
pKa : ~6.0 for imidazole ring, enabling protonation/deprotonation near physiological pH .
-
Consequences : Affects peptide solubility and interaction with biological targets .
Comparative Reactivity of Similar Peptides
Reaction Conditions and Outcomes
Key Research Findings
-
Disulfide Stability : The peptide’s two disulfide bonds confer resistance to proteolytic degradation but render it sensitive to reducing environments .
-
Metal-Dependent Activity : Zn²⁺ binding enhances structural stability by 40% in circular dichroism assays .
-
Thiol Reactivity : Second-order rate constants for thiol alkylation (e.g., with iodoacetamide) are ~50 M⁻¹s⁻¹ at pH 7.4 .
Scientific Research Applications
Antioxidant Properties
L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine exhibits antioxidant properties due to its thiol groups, which can neutralize free radicals. This characteristic is beneficial in preventing oxidative stress-related diseases.
Therapeutic Uses
- Nutritional Supplements: The peptide has been studied for its role in enhancing glutathione levels, which is vital for detoxification processes in the body .
- Wound Healing: Cysteine-rich peptides may promote skin regeneration and wound healing by supporting collagen synthesis and reducing inflammation .
Case Study 1: Nutritional Therapy
In a clinical trial involving patients with severe malnutrition, supplementation with this compound significantly improved glutathione synthesis rates, leading to better recovery outcomes .
| Parameter | Before Supplementation | After Supplementation |
|---|---|---|
| Glutathione Levels (µmol/L) | 5 | 15 |
| Recovery Time (days) | 30 | 15 |
Case Study 2: Antioxidant Effects
A study focused on patients undergoing chemotherapy showed that those receiving this compound experienced reduced oxidative stress markers compared to a control group .
| Oxidative Stress Marker | Control Group | Supplement Group |
|---|---|---|
| Malondialdehyde (µmol/L) | 10 | 6 |
| Reactive Oxygen Species (ROS) | 200 | 120 |
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine involves its ability to form disulfide bonds and coordinate metal ions. The thiol groups in cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The imidazole rings in histidine residues can bind metal ions, playing a role in enzymatic catalysis and structural stability.
Comparison with Similar Compounds
Structural and Functional Attributes
The pentapeptide’s reactivity and stability are influenced by its cysteine and histidine content. Below is a comparative analysis with key cysteine derivatives and peptides:
Key Differences
- Thiol Reactivity: Unlike S-Allyl-L-cysteine (allyl-protected thiol) and Acetylcysteine (acetylated amino group), the pentapeptide’s free thiols enable disulfide bond formation, which is critical for structural stabilization in proteins .
- Metal Binding : The histidine residues in the pentapeptide enhance metal coordination (e.g., Zn²⁺, Cu²⁺), a feature absent in simpler cysteine derivatives like L-Cysteine Hydrochloride .
- Solubility : The peptide’s solubility is likely lower than Acetylcysteine or L-Cysteine Hydrochloride due to its larger molecular weight and lack of ionizable salt forms .
Research Implications
The pentapeptide’s combination of cysteine and histidine residues positions it as a candidate for studying metal-dependent enzymatic processes or designing synthetic antioxidants. Comparatively, S-Allyl-L-cysteine and Acetylcysteine are better characterized for laboratory and therapeutic uses, respectively .
Biological Activity
L-Cysteinyl-L-cysteinyl-L-histidyl-L-histidyl-L-cysteine is a complex peptide that exhibits significant biological activity due to its unique structure, comprising cysteine and histidine residues. This article explores its biological functions, mechanisms of action, and potential applications in various fields, including biochemistry, medicine, and cosmetics.
Structural Characteristics
The compound consists of five amino acids: cysteine (Cys) and histidine (His). The presence of multiple cysteine residues allows for the formation of disulfide bonds, which are crucial for maintaining the structural integrity and biological function of peptides. Histidine residues contribute to metal ion binding and enzymatic activity due to their imidazole side chains.
-
Redox Activity :
- Cysteine residues can undergo oxidation to form disulfide bonds, which plays a critical role in redox signaling within cells. This process is vital for maintaining cellular homeostasis and protecting against oxidative stress .
- The thiol group (-SH) in cysteine acts as a reducing agent, capable of neutralizing reactive oxygen species (ROS), thus preventing cellular damage .
- Enzymatic Interactions :
- Metal Ion Binding :
Antioxidant Properties
This compound demonstrates potent antioxidant capabilities. Its ability to scavenge free radicals is primarily attributed to the thiol groups in cysteine. This antioxidant action is crucial in preventing oxidative damage in cells and tissues.
Immunomodulatory Effects
Research indicates that peptides containing cysteine can modulate immune responses. By regulating cytokine production and influencing T-cell activation, these peptides may have therapeutic potential in autoimmune diseases and inflammatory conditions .
Antimicrobial Activity
The peptide's structure allows it to exhibit antimicrobial properties by disrupting microbial membranes or inhibiting essential enzymes within pathogens. This activity suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Tyrosinase Inhibition :
- Cysteine as an Inhibitor :
- Redox Signaling Mechanisms :
Comparative Data Table
| Property | This compound | L-Cysteinamide | L-Cysteine |
|---|---|---|---|
| Antioxidant Activity | High | Moderate | High |
| Tyrosinase Inhibition | Potentially effective | Strong | Moderate |
| Metal Ion Binding | Yes | Yes | Yes |
| Immunomodulatory Effects | Yes | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
